Condensation of a piperidone derivative with aniline: This forms an imine intermediate. [, ]
Addition of a cyanide equivalent: The cyanide equivalent adds to the imine, forming an α-aminonitrile. [, ]
Hydrolysis of the α-aminonitrile: This yields a 4-arylamino-4-piperidinecarboxylic acid. [, ]
Conversion to various derivatives: The carboxylic acid can be converted to esters, ethers, or ketones, providing structural diversity for exploring structure-activity relationships. [, ]
N-alkylation: Introduction of the specific benzyl substituent at the piperidine nitrogen would likely be achieved via N-alkylation using a suitable benzyl halide derivative. [, , ]
Amide formation: The final step would involve coupling the piperidine derivative with phenylpropanoyl chloride to form the target amide. [, ]
Molecular Structure Analysis
Piperidine ring in a chair conformation: This is the most stable conformation for six-membered rings. [, ]
Equatorial orientation of substituents: The bulky substituents at the 4-position and the benzyl group at the piperidine nitrogen would likely prefer an equatorial orientation to minimize steric hindrance. [, ]
Antiperiplanar orientation of the propanilido group: The propanilido group would likely adopt an antiperiplanar orientation relative to the 4-anilino substituent, as observed in other fentanyl analogs. []
Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be used to determine the precise three-dimensional structure and conformational preferences of the compound. [, ]
Mechanism of Action
While the specific mechanism of action of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide is unknown, it is likely to interact with opioid receptors, given its structural similarity to fentanyl. Fentanyl analogs primarily act as agonists at the μ-opioid receptor, leading to analgesia, sedation, and euphoria. [, ] The presence of the difluoromethoxybenzyl substituent could influence the compound's binding affinity and selectivity for different opioid receptor subtypes, potentially impacting its pharmacological profile.
Physical and Chemical Properties Analysis
Solubility: The presence of the polar amide and difluoromethoxy groups could enhance its solubility in polar solvents like water or ethanol. []
LogP: The lipophilicity of the compound, measured by its partition coefficient (LogP), would influence its ability to cross cell membranes and reach its target site. The presence of the difluoromethoxybenzyl group could impact the compound's LogP. []
Applications
Pain management research: Investigating its analgesic properties, potency, and duration of action could contribute to the development of new pain relief strategies. [, ]
Opioid receptor pharmacology: Studying its interactions with different opioid receptor subtypes could provide insights into the molecular mechanisms of opioid action and help develop more selective and safer analgesics. []
Drug abuse research: Understanding its potential for abuse and dependence could contribute to developing strategies for mitigating the risks associated with opioid use. []
Medicinal chemistry: Exploring its structure-activity relationships could lead to the identification of new lead compounds with improved pharmacological profiles and reduced side effects. []
Compound Description: This compound is a potent and selective acetylcholinesterase (AChE) inhibitor. It displays an IC50 value of 6.8 nM for AChE inhibition. In vivo studies in mice demonstrated a dose-dependent elevation of total acetylcholine levels in the forebrain with an oral ED50 of 9.8 mg/kg. Microdialysis experiments in rats showed that 6d increases extracellular acetylcholine (100% over basal) 1-3 hours post-dose with an oral ED50 of 4.8 mg/kg.
Compound Description: This compound is an extremely potent analgesic, exhibiting an exceptionally high safety margin. [, ] It is the most potent compound within its series, boasting a lowest ED50 of 0.00032 mg/kg, which translates to 10,031 times the potency of morphine.
Compound Description: This compound is the longest-acting analgesic within the 4-substituted fentanyl derivatives, exhibiting analgesic effects for more than 8 hours at 4 times the lowest ED50.
Compound Description: This compound is the shortest-acting analgesic among the 4-substituted fentanyl derivatives, with a duration of action of 0.74 hours at 4 times the lowest ED50.
Compound Description: R 30 730 is a potent analgesic with a rapid onset and a relatively short duration of action, comparable to fentanyl. [, ] It exhibits a potency 4,521 times that of morphine at its peak effect. Notably, it possesses an unusually high safety margin with an LD50/lowest ED50 ratio of 25,211.
Compound Description: This compound is a synthetic target in a study focusing on the optimization of the hydrolysis of a key alpha-aminonitrile intermediate.
Compound Description: This compound is a potent analgesic, demonstrating a potency 4,921 times greater than morphine.
(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides
Compound Description: This series of compounds was investigated as dopamine D-2 receptor antagonists. The affinity was found to be stereoselective, confined to the R enantiomer, unlike the corresponding N-ethyl or N-allyl derivatives. The most potent compounds within this series exhibited IC50 values of approximately 1 nM for inhibiting [3H]spiperone binding to rat striatal dopamine D-2 receptors in vitro.
Compound Description: This compound is a noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1). A series of 71 analogues of BPDBA were synthesized and evaluated in a structure-activity relationship study, leading to the identification of a more soluble 2,4-Cl substituted 3-pyridine analogue with retained BGT1 activity and an improved off-target profile.
Compound Description: This compound is a potent membrane-bound phospholipase A2 inhibitor, exhibiting an IC50 value of 0.028 μM for inhibiting arachidonic acid liberation from rabbit heart membrane fractions. It showed significant cardioprotective effects in rats with coronary occlusion when administered intravenously before ligation.
Compound Description: This compound showed promising anticancer activity, exhibiting good efficacy against intracranial L1210 leukemia and the mouse ependymoblastoma brain tumor system. In the Lewis lung carcinoma model, it demonstrated comparable activity to N,N'-bis(2-chloroethyl)-N-nitrosourea.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.